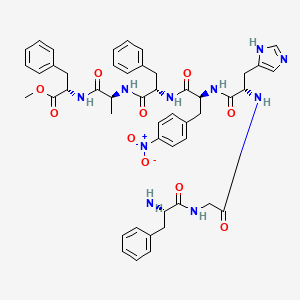

H-Phe-Gly-His-p-nitro-Phe-Phe-Ala-Phe-OMe

Vue d'ensemble

Description

H-Phe-Gly-His-p-nitro-Phe-Phe-Ala-Phe-OMe is a synthetic polypeptide composed of phenylalanine, glycine, histidine, para-nitrophenylalanine, phenylalanine, alanine, and phenylalanine residues. This compound is commonly used as a biochemical reaction reagent and can be hydrolyzed by enzymes such as pepsin and rennin .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of H-Phe-Gly-His-p-nitro-Phe-Phe-Ala-Phe-OMe typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: Each amino acid is coupled to the growing peptide chain using coupling reagents like HBTU or DIC.

Deprotection: The temporary protecting groups on the amino acids are removed using TFA.

Cleavage: The completed peptide is cleaved from the resin and purified using HPLC.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

H-Phe-Gly-His-p-nitro-Phe-Phe-Ala-Phe-OMe undergoes various chemical reactions, including:

Hydrolysis: This compound can be hydrolyzed by enzymes like pepsin and rennin, yielding smaller peptide fragments.

Oxidation and Reduction: The nitro group on para-nitrophenylalanine can undergo redox reactions.

Substitution: The aromatic rings in the peptide can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Pepsin or rennin in an acidic buffer (pH 2-4).

Oxidation: Oxidizing agents like potassium permanganate.

Reduction: Reducing agents like sodium borohydride.

Major Products

Hydrolysis: Smaller peptide fragments.

Oxidation: Nitro group conversion to nitroso or amino groups.

Reduction: Conversion of nitro group to amino group.

Applications De Recherche Scientifique

H-Phe-Gly-His-p-nitro-Phe-Phe-Ala-Phe-OMe is widely used in scientific research:

Chemistry: As a substrate in enzyme assays to study proteolytic activity.

Biology: To investigate enzyme kinetics and specificity.

Industry: Used in the production of biochemical reagents and diagnostic tools.

Mécanisme D'action

The mechanism of action of H-Phe-Gly-His-p-nitro-Phe-Phe-Ala-Phe-OMe involves its hydrolysis by enzymes like pepsin and rennin. These enzymes cleave the peptide bonds at specific sites, resulting in smaller peptide fragments. The molecular targets are the peptide bonds adjacent to aromatic and hydrophobic amino acids .

Comparaison Avec Des Composés Similaires

Similar Compounds

H-Phe-Gly-His-Phe-Phe-Ala-Phe-OMe: Lacks the para-nitro group, making it less reactive in redox reactions.

H-Phe-Gly-His-p-nitro-Phe-Phe-Ala-Phe-OH: The carboxyl group is not methylated, affecting its solubility and reactivity.

Uniqueness

H-Phe-Gly-His-p-nitro-Phe-Phe-Ala-Phe-OMe is unique due to the presence of the para-nitro group, which allows for additional chemical modifications and reactions. This makes it a versatile reagent in biochemical assays and research .

Activité Biologique

H-Phe-Gly-His-p-nitro-Phe-Phe-Ala-Phe-OMe is a synthetic polypeptide that consists of several amino acids, including phenylalanine, glycine, histidine, para-nitrophenylalanine, and alanine. This compound has garnered attention for its biological activities, particularly in the context of enzyme interactions and potential therapeutic applications.

Chemical Structure and Properties

The compound's IUPAC name is:

Methyl (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(4-nitrophenyl)propanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-3-phenylpropanoate .

The primary mechanism of action for this compound involves hydrolysis by enzymes such as pepsin and rennin . These enzymes cleave peptide bonds at specific sites, leading to smaller peptide fragments. The presence of the para-nitro group enhances its reactivity, allowing for additional chemical modifications .

Enzymatic Hydrolysis

The hydrolysis of this compound by pepsin occurs under acidic conditions (pH 2-4), producing smaller peptides that can be further analyzed for biological activity. The cleavage sites are often adjacent to aromatic and hydrophobic amino acids, which are critical for the compound's interaction with other biomolecules .

Antimicrobial Activity

Research indicates that derivatives of this compound may exhibit antimicrobial properties. For instance, studies have shown that peptide conjugates containing aromatic amino acids like phenylalanine and tryptophan demonstrate significant antibacterial activity against various strains, including both Gram-positive and Gram-negative bacteria .

Table: Biological Activity Summary

Case Studies and Research Findings

- Cytotoxicity Studies : In vitro studies have shown that certain derivatives of this compound exhibit cytotoxic effects on human leukemia cells with IC50 values significantly lower than conventional treatments .

- Antimicrobial Testing : Various synthesized peptide conjugates were tested against multiple bacterial strains using agar-well diffusion methods. Results indicated enhanced antimicrobial activity for conjugates containing aromatic amino acids, with inhibition zones ranging from 9 to 20 mm .

- Mechanistic Insights : Further investigation into the mechanism revealed that the nitro group plays a crucial role in enhancing the reactivity of the peptide, allowing it to participate in redox reactions and potentially facilitating interactions with cellular targets .

Propriétés

IUPAC Name |

methyl (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(4-nitrophenyl)propanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H54N10O10/c1-30(43(60)57-41(48(65)68-2)25-33-16-10-5-11-17-33)53-45(62)38(23-32-14-8-4-9-15-32)55-46(63)39(24-34-18-20-36(21-19-34)58(66)67)56-47(64)40(26-35-27-50-29-52-35)54-42(59)28-51-44(61)37(49)22-31-12-6-3-7-13-31/h3-21,27,29-30,37-41H,22-26,28,49H2,1-2H3,(H,50,52)(H,51,61)(H,53,62)(H,54,59)(H,55,63)(H,56,64)(H,57,60)/t30-,37-,38-,39-,40-,41-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMGPHHBMTKEMRD-IDNKWEKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OC)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C(CC4=CN=CN4)NC(=O)CNC(=O)C(CC5=CC=CC=C5)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OC)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)[C@H](CC4=CN=CN4)NC(=O)CNC(=O)[C@H](CC5=CC=CC=C5)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H54N10O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80658528 | |

| Record name | Methyl L-phenylalanylglycyl-L-histidyl-4-nitro-L-phenylalanyl-L-phenylalanyl-L-alanyl-L-phenylalaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80658528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

931.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50572-79-7 | |

| Record name | Methyl L-phenylalanylglycyl-L-histidyl-4-nitro-L-phenylalanyl-L-phenylalanyl-L-alanyl-L-phenylalaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80658528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.